1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

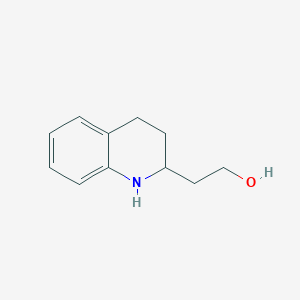

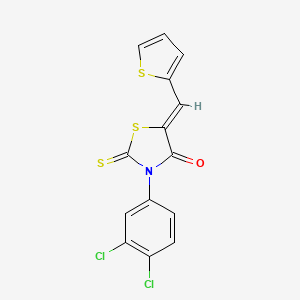

The compound is a urea derivative with a benzyl group and a tetrahydrobenzo[b][1,4]oxazepin ring system. Urea derivatives are known for their wide range of biological activities . The benzyl group and the tetrahydrobenzo[b][1,4]oxazepin ring could potentially influence the compound’s properties and biological activity.

Molecular Structure Analysis

The compound contains a benzyl group attached to a urea moiety, which is further connected to a tetrahydrobenzo[b][1,4]oxazepin ring system. This ring system is a seven-membered ring containing an oxygen and a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea moiety and the tetrahydrobenzo[b][1,4]oxazepin ring. Urea derivatives can participate in a variety of reactions, including condensation reactions .Applications De Recherche Scientifique

Spectroscopic and Computational Studies

A study on benzimidazole-tethered oxazepine heterocyclic hybrids revealed their synthesis process and characterized their structures through spectroscopic methods and computational studies. These compounds exhibit potential for nonlinear optical (NLO) applications due to their computed properties, suggesting their use in materials science for developing new optical materials (Almansour et al., 2016).

Synthesis of Benzoxazepines and Benzothiazepines

Research focusing on the synthesis of 1,4-benzoxazepines and 1,4-benzothiazepines explored cyclization processes, contributing to the field of medicinal chemistry. These findings could provide a basis for developing new pharmaceutical compounds with potential therapeutic applications (Katritzky et al., 2001).

CNS Activity of Urea Derivatives

Another study synthesized and evaluated a series of urea derivatives for their central nervous system (CNS) activity. The research suggested the involvement of the serotonin system or the opioid system in the effects of these compounds, indicating their potential use in developing new treatments for CNS disorders (Szacon et al., 2015).

Anticancer Activity

A study on thiophene derivative-loaded nanoparticles investigated their mechanism of anticancer activity through kinase inhibition and microtubule assembly disruption. This research highlights the potential of such compounds in cancer therapy, providing a new approach to targeting tumor cells (Abdel-Rahman et al., 2021).

Novel Antitumor Agents

Research on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents showcased efficient synthesis methods and indicated significant effects against various cancer cell lines. These findings contribute to the search for new antitumor agents with improved efficacy (Nassar et al., 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-4-24-17-11-10-16(12-18(17)27-14-21(2,3)19(24)25)23-20(26)22-13-15-8-6-5-7-9-15/h5-12H,4,13-14H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVHBZFYARUMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)

![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline](/img/structure/B2879190.png)

![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)

![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)

![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)